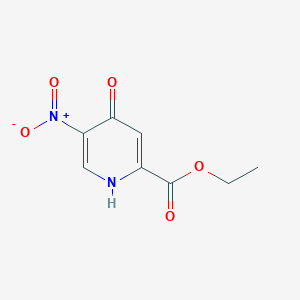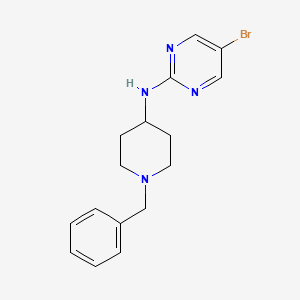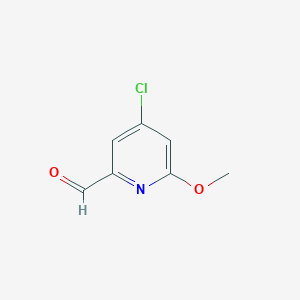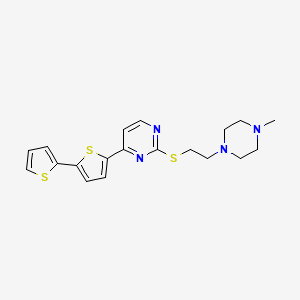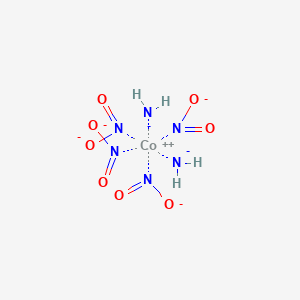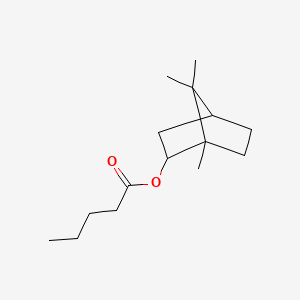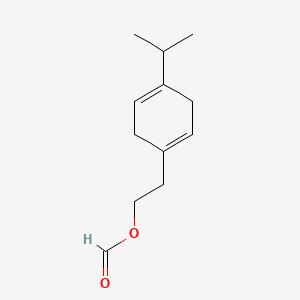
4-(Isopropyl)cyclohexadiene-1-ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropyl)cyclohexadiene-1-ethyl formate is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by its sweet, floral, fruity, herbal, and minty odor . This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropyl)cyclohexadiene-1-ethyl formate typically involves the esterification of 4-(isopropyl)cyclohexadiene-1-ethanol with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction temperature and time can vary, but it generally requires heating to around 70-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropyl)cyclohexadiene-1-ethyl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Isopropyl)cyclohexadiene-1-ethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 4-(isopropyl)cyclohexadiene-1-ethyl formate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(Isopropyl)cyclohexadiene-1-ethanol: The alcohol precursor to the formate ester.
4-(Isopropyl)cyclohexadiene-1-carboxylic acid: The oxidized form of the compound.
4-(Isopropyl)cyclohexadiene-1-ethyl acetate: Another ester derivative with different functional properties.
Uniqueness
4-(Isopropyl)cyclohexadiene-1-ethyl formate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .
Propiedades
Número CAS |
68683-20-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylcyclohexa-1,4-dien-1-yl)ethyl formate |
InChI |
InChI=1S/C12H18O2/c1-10(2)12-5-3-11(4-6-12)7-8-14-9-13/h3,6,9-10H,4-5,7-8H2,1-2H3 |
Clave InChI |
VQKSHQQZPYHYOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC(=CC1)CCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
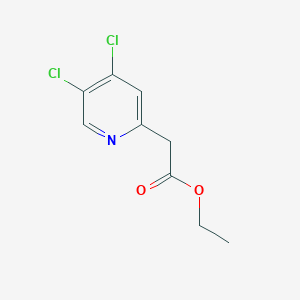
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
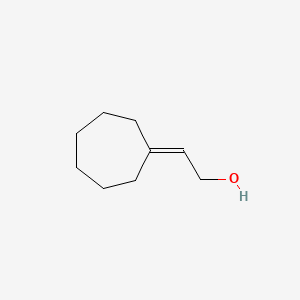
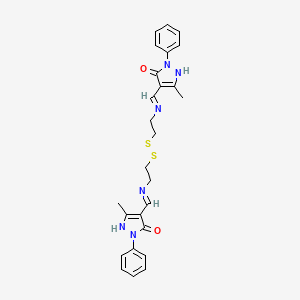
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
